2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Description
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound with a molecular weight of 242.66 g/mol . This compound is known for its valuable scaffold in organic synthesis and pharmaceutical chemistry . It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-15-6-7-9(10(13)14)12-5-3-2-4-8(12)11-7;/h2-5H,6H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFULFQNVDDWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C=CC=CC2=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with aldehydes . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods often involve metal-free direct synthesis protocols to minimize environmental impact .
Chemical Reactions Analysis
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
- Molecular Formula: C10H11ClN2O3
- Molecular Weight: 240.66 g/mol
- CAS Number: 2402829-09-6
The compound features a methoxymethyl group attached to an imidazo[1,2-a]pyridine core, which is known for its biological activity. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds demonstrate significant antimicrobial properties. For instance, studies have shown that certain analogs exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.006 μM . This suggests that 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride could serve as a lead compound for developing new antitubercular agents.
Anticancer Potential
Imidazo[1,2-a]pyridine derivatives have been explored for their anticancer properties. Compounds with this scaffold have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action often involves inhibition of key cellular pathways that promote cancer cell proliferation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, imidazo[1,2-a]pyridines have been identified as inhibitors of phosphodiesterase enzymes, which play a crucial role in regulating cellular signaling pathways related to inflammation and other diseases .
Fluorescent Probes
Recent advancements have led to the development of fluorescent probes based on imidazo[1,2-a]pyridine structures. These probes can be utilized for detecting metal ions such as mercury (Hg²⁺), showcasing the versatility of the compound in biochemical applications . The ability to functionalize these compounds allows for targeted detection in biological systems.
Drug Delivery Systems
The unique properties of imidazo[1,2-a]pyridine derivatives enable their incorporation into drug delivery systems. Their solubility and stability can be optimized for controlled release formulations, enhancing the bioavailability of therapeutic agents.
Synthesis of Functional Materials
The chemical structure of 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride can be leveraged in the synthesis of functional materials such as polymers and coatings. Its reactivity allows for the creation of materials with specific properties suitable for electronic and photonic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is unique compared to other similar compounds due to its specific substitution pattern and chemical properties . Similar compounds include imidazo[1,2-a]pyridine derivatives such as olprinone, miroprofen, and zolimidine . These compounds share a similar core structure but differ in their specific substitutions and applications.
Biological Activity
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 202.20 g/mol
- CAS Number : 2402829-09-6
Biological Activity Overview
The imidazo[1,2-a]pyridine scaffold is recognized for a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Effective against bacteria and fungi.
- Anti-inflammatory Effects : Potential to reduce inflammation in various models.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[1,2-a]pyridine structure can significantly impact biological activity. The introduction of methoxymethyl groups enhances solubility and bioavailability, which are crucial for therapeutic efficacy.
| Modification | Effect on Activity |
|---|---|
| Methoxymethyl group | Increases solubility and bioavailability |
| Carboxylic acid | Enhances interaction with biological targets |
Anticancer Activity
In a study evaluating the efficacy of various imidazo[1,2-a]pyridine derivatives, 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound exhibited an IC50 value of approximately 5 µM in these models, indicating potent antitumor activity .
Antimicrobial Effects
The compound has also been tested for antimicrobial properties. In vitro assays showed that it effectively inhibited the growth of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 4 µg/mL. This positions it as a potential candidate for further development in tuberculosis treatment .
Anti-inflammatory Properties
In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls. This suggests that 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid may possess anti-inflammatory properties that warrant further investigation .
Case Study 1: Cancer Treatment
A recent study investigated the effects of this compound on tumor growth in xenograft models. Mice treated with the compound showed a tumor growth inhibition rate of 75% after 21 days of oral administration. This highlights its potential as an effective anticancer agent .
Case Study 2: Tuberculosis Inhibition
In another study focusing on tuberculosis, the compound was shown to disrupt the metabolic processes of Mycobacterium tuberculosis, leading to significant bacterial cell death. The findings suggest that derivatives of imidazo[1,2-a]pyridine could be developed into new anti-tuberculosis drugs .
Q & A
Q. What are the optimized synthetic routes for 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization of 2-aminopyridine precursors with functionalized acetic acid derivatives. For example, 2-chloro analogs are synthesized via reaction with chloroacetic acid and POCl₃ . For the methoxymethyl-substituted variant, a methoxymethyl group is introduced prior to cyclization. Key steps include:
- Substitution : Reacting 2-aminopyridine with methoxymethyl chloride under basic conditions to install the methoxymethyl group.
- Cyclization : Using POCl₃ or polyphosphoric acid to form the imidazo[1,2-a]pyridine core.
- Carboxylation : Oxidizing the 3-position to a carboxylic acid, followed by HCl salt formation . Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for aminopyridine:methoxymethyl chloride).
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the methoxymethyl group (δ ~3.3 ppm for OCH₃) and fused bicyclic structure. The carboxylic acid proton is absent in the hydrochloride form but detectable in free acid preparations .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) ensures purity (>95%). MS (ESI+) shows [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁ClN₂O₃) .
- XRD : Single-crystal X-ray diffraction resolves the hydrochloride salt’s ionic interactions, critical for confirming stereochemistry .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence bioactivity compared to other 2-position modifications (e.g., chloro, cyclobutyl)?
Substituents at the 2-position modulate lipophilicity, bioavailability, and target engagement. For example:
- Chloro analogs (e.g., 2-chloro derivatives) exhibit enhanced antimicrobial activity due to electron-withdrawing effects .
- Methoxymethyl groups increase solubility via polar interactions but may reduce membrane permeability. Comparative studies show a 20–30% decrease in MIC values against E. coli compared to chloro analogs .
- Cyclobutyl groups enhance steric bulk, improving selectivity for kinase targets (e.g., IC₅₀ values < 100 nM for MAPK inhibitors) . Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., enzyme inhibition, bacterial growth curves) to quantify these effects .
Q. What strategies resolve contradictory data in metabolic stability studies of imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from:
- Species-specific metabolism : Human liver microsomes may oxidize the methoxymethyl group faster than rodent models, leading to underestimated half-lives .
- Salt form stability : Hydrochloride salts can hydrolyze under high humidity, altering solubility and bioavailability. Accelerated stability testing (40°C/75% RH for 6 months) is recommended . Mitigation includes:
- Isotope labeling : Use ¹⁴C-labeled compounds to track degradation pathways.
- Co-solvent systems : Add cyclodextrins or PEG to stabilize the hydrochloride form in aqueous buffers .
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?
- Docking studies : Software like AutoDock Vina models binding to CYP3A4 and CYP2D6 active sites. The methoxymethyl group’s orientation may sterically hinder access to heme iron, reducing oxidation rates .
- MD simulations : Assess hydrogen bonding between the carboxylic acid and Arg¹⁰⁶ of CYP3A4, which correlates with metabolic clearance . Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .
Methodological Guidance
Q. What are best practices for scaling up synthesis while maintaining purity?
- Process optimization : Use flow chemistry for cyclization steps to improve heat transfer and reduce byproducts (e.g., dimerization).
- Crystallization control : Recrystallize the hydrochloride salt from ethanol/water (7:3 v/v) to achieve >99% purity. Monitor particle size via dynamic light scattering .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How to design in vivo studies to evaluate neurotoxicity risks associated with imidazo[1,2-a]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
